5-amino-4-isopropylthiazole-2(3H)-thione
Description
5-Amino-4-isopropylthiazole-2(3H)-thione is a heterocyclic compound featuring a thiazole backbone substituted with an amino group at position 5 and an isopropyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C6H10N2S2 |
|---|---|
Molecular Weight |
174.3 g/mol |
IUPAC Name |
5-amino-4-propan-2-yl-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C6H10N2S2/c1-3(2)4-5(7)10-6(9)8-4/h3H,7H2,1-2H3,(H,8,9) |
InChI Key |
AHDJKHUOKILYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=S)N1)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
5-Amino-4-isopropylthiazole-2(3H)-thione has been investigated for its potential as a therapeutic agent:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that compounds derived from thiazole scaffolds displayed promising antitumor activity through mechanisms involving microtubule inhibition and cell cycle arrest .
- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial pathogens, suggesting its potential as an antimicrobial agent. A comparative study highlighted its effectiveness against Staphylococcus aureus, indicating its therapeutic potential in treating bacterial infections.
Agricultural Applications
Research indicates that 5-amino-4-isopropylthiazole-2(3H)-thione derivatives can serve as effective agrochemicals. They have been tested for:
- Fungicidal Activity : The compound's structure allows it to inhibit fungal pathogens, making it a candidate for developing new fungicides that could help manage crop diseases.
Material Science
The unique properties of 5-amino-4-isopropylthiazole-2(3H)-thione make it suitable for applications in material science:
- Polymer Development : Its incorporation into polymer matrices has been explored to enhance material properties, such as thermal stability and mechanical strength .
Comparative Analysis of Biological Activities
| Compound | Activity Type | Notes |
|---|---|---|
| 5-Amino-4-isopropylthiazole-2(3H)-thione | Anticancer | Effective against multiple cancer cell lines |
| Ethyl 2-amino-5-isopropylthiazole-4-carboxylate | Antimicrobial | Comparable to established antibiotics |
| Methyl 2-amino-5-isopropylthiazole-4-carboxylate | Antifungal | Inhibits growth of fungal pathogens |
Mechanism of Action Overview
| Mechanism | Description |
|---|---|
| Microtubule Inhibition | Disrupts microtubule formation, leading to cell cycle arrest |
| Enzyme Inhibition | Interacts with specific enzymes affecting metabolic pathways |
| Antimicrobial Action | Targets bacterial cell wall synthesis |
Case Study 1: Anticancer Screening
A high-throughput screening identified several thiazole derivatives with significant anticancer activity. Notably, one derivative demonstrated sub-micromolar inhibitory effects on tumor cell lines, indicating its potential as a new anticancer agent .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various thiazole derivatives, 5-amino-4-isopropylthiazole-2(3H)-thione was found to be highly effective against common pathogens, comparable to traditional antibiotics like ampicillin. This suggests its potential for development as a therapeutic agent in infectious diseases.
Case Study 3: Agricultural Use
Research conducted on the fungicidal properties of this compound revealed substantial efficacy against Fusarium species, highlighting its potential utility in crop protection strategies.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s structural uniqueness lies in its amino-isopropyl substitution pattern, which distinguishes it from other thiazole derivatives. Key comparisons include:
Electronic Effects :
- The isopropyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., fluorophenyl or nitrophenyl) in analogues .
- The amino group at position 5 may facilitate hydrogen bonding, enhancing biological target interactions compared to non-amino-substituted derivatives like 1,3,4-oxadiazole-2(3H)-thiones .
Inferred Activity of Target Compound :
Preparation Methods
Starting Materials and Key Intermediates
- Typically, precursors involve α-haloketones or α-haloesters, which react with thiourea or related thioamide compounds to form the thiazole ring.
- The isopropyl group is introduced via alkylation or by using isopropyl-substituted starting materials.
Stepwise Synthetic Procedure
Formation of Thioamide Intermediate
Reaction of appropriate amines with carbon disulfide or thiourea derivatives under controlled conditions to yield thioamide intermediates.Alkylation or Substitution
Introduction of the isopropyl group at position 4 through nucleophilic substitution using isopropyl halides or via reaction with isopropyl-substituted ketones.Cyclization to Thiazole Ring
Cyclization is induced by heating or using catalysts in solvents like ethanol or chloroform, facilitating ring closure to form the thiazole core with the thione functionality at position 2.Purification
The product is purified by recrystallization or chromatographic methods to achieve high purity suitable for research applications.
Research Findings and Optimization
- Studies indicate that the choice of solvent (e.g., ethanol, chloroform) and temperature critically affects the regioselectivity and yield of the cyclization step.
- Reaction times typically range from several hours to overnight reflux, depending on the reagents and conditions.
- NMR (1H and 13C), IR spectroscopy, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Notes | Outcome |
|---|---|---|---|
| Thioamide formation | Amines + Carbon disulfide or thiourea | Mild heating, controlled pH | Thioamide intermediate |
| Alkylation/Substitution | Isopropyl halide or isopropyl ketone | Nucleophilic substitution, base present | Introduction of isopropyl group |
| Cyclization | Heating in ethanol or chloroform | Reflux 6-24 h, catalyst optional | Formation of thiazole ring |
| Purification | Recrystallization or chromatography | Solvent choice affects yield | Pure 5-amino-4-isopropylthiazole-2(3H)-thione |
Related Synthetic Approaches and Analogues
- Similar thiazole derivatives have been synthesized using bromocyclization and dipolar cycloaddition reactions, which could inspire alternative routes for this compound.
- Mild reaction conditions without inert atmosphere are feasible, as demonstrated in related thiazole syntheses, simplifying the preparation process.
- Comparative studies with other heterocyclic compounds show that the presence of sulfur and nitrogen in the ring enhances biological activity, justifying the focus on thiazole-thione derivatives.
Q & A
Q. How can researchers optimize the synthesis of 5-amino-4-isopropylthiazole-2(3H)-thione to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as temperature, solvent choice, and catalyst loading. For example:
- Reflux conditions : Prolonged reflux (e.g., 8–12 hours) in ethanol or methanol with KOH or NaOH can enhance cyclization efficiency .
- Purification : Recrystallization from methanol/water mixtures (2:1 ratio) effectively removes unreacted intermediates .
- Catalysts : Use of POCl₃ or CS₂ in thione formation steps improves sulfur incorporation .
- Statistical Design : Employ factorial design (e.g., Taguchi or response surface methodology) to identify critical variables (e.g., molar ratios, pH) .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing 5-amino-4-isopropylthiazole-2(3H)-thione?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the thione tautomer via S-H proton absence (δ ~13.5 ppm in DMSO-d₆) and C=S carbon signals (δ ~165–175 ppm) .
- FT-IR : Detect C=S stretches at ~1200–1250 cm⁻¹ and NH₂ vibrations at ~3300–3400 cm⁻¹ .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254–280 nm) monitor purity, using acetonitrile/water gradients .
- X-ray Crystallography : Resolves structural ambiguities (e.g., planarity of the triazole ring, dihedral angles with substituents) .
Advanced Research Questions
Q. How do substituent variations on the triazole-thione scaffold influence biological activity, and what experimental frameworks validate these effects?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 4-isopropyl or 5-amino positions. For example:
- Antifungal Activity : Assess via microdilution assays (e.g., MIC against Candida albicans), correlating electron-withdrawing groups (e.g., nitro) with enhanced potency .
- Antimicrobial Mechanisms : Use molecular docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 or bacterial dihydrofolate reductase .
- Crystallographic Validation : X-ray structures reveal hydrogen-bonding networks (e.g., N–H⋯S interactions) critical for target binding .
Q. What strategies resolve contradictory data in reaction kinetics or thermodynamic stability studies of triazole-thione derivatives?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow spectroscopy or in-situ FT-IR to monitor intermediate formation (e.g., thiosemicarbazide intermediates) .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) measures decomposition temperatures, while DFT calculations (e.g., Gaussian) predict stabilization energies of tautomers .
- Error Mitigation : Apply Latin square designs to isolate experimental noise, or use ANOVA to statistically validate reproducibility .
Q. How can computational methods enhance the design of triazole-thione derivatives for targeted applications?
- Methodological Answer :
- Quantum Mechanics (QM) : Optimize geometries at the B3LYP/6-31G(d) level to predict tautomeric preferences (thione vs. thiol forms) .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess bioavailability .
- Cheminformatics : Use QSAR models (e.g., partial least squares regression) to link descriptors (e.g., logP, polar surface area) with bioactivity .
Experimental Design and Data Analysis
Q. What factorial design approaches are optimal for studying multi-variable synthesis processes for triazole-thiones?
- Methodological Answer :
- Full Factorial Design : Vary 3–4 factors (e.g., temperature, solvent polarity, catalyst concentration) across 2–3 levels to identify interactions .
- Central Composite Design (CCD) : Optimize non-linear relationships (e.g., parabolic yield curves) with axial points .
- Example : For solvent screening, test ethanol (polar protic), DMF (polar aprotic), and toluene (non-polar) to assess polarity’s role in cyclization .
Q. How should researchers handle polymorphic or tautomeric inconsistencies in crystallographic data?
- Methodological Answer :
- Tautomer Resolution : Use variable-temperature NMR to detect equilibrium shifts or employ IR spectroscopy to distinguish C=S vs. S-H bands .
- Polymorph Screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) and analyze via PXRD .
- Disorder Modeling : Refine X-ray data with occupancy-constrained models (e.g., for disordered isopropyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
